MFCD18315660
Description
Based on the evidence, MFCD18315660 is presumed to belong to a class of halogenated heterocyclic or aromatic compounds, which are critical intermediates in pharmaceutical and materials science applications .
Properties
IUPAC Name |
methyl 4-(3-chloro-5-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-14(17)10-4-2-9(3-5-10)11-6-12(15)8-13(16)7-11/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRXANHLCOTLIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686041 | |
| Record name | Methyl 3'-chloro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262002-60-7 | |
| Record name | Methyl 3'-chloro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(4-methoxycarbonylphenyl)phenol typically involves the chlorination of a phenol derivative followed by esterification. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is carried out using methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but optimized for large-scale production, including precise control of temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenol group allows for various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted phenols or ethers.
Scientific Research Applications
3-Chloro-5-(4-methoxycarbonylphenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(4-methoxycarbonylphenyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the chlorinated aromatic ring can participate in hydrophobic interactions. These interactions can disrupt cellular processes, leading to antimicrobial effects or other biological activities.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Structural Diversity : CAS 918538-05-3 features a nitrogen-rich heterocyclic core, whereas CAS 1046861-20-4 and CAS 1761-61-1 are aromatic systems with boronic acid and carboxylic acid functionalities, respectively.
- Solubility Trends : The brominated carboxylic acid (CAS 1761-61-1) exhibits higher aqueous solubility than the chlorinated heterocycle (CAS 918538-05-3), likely due to its polar carboxyl group .
Key Observations :
- Catalytic Efficiency : CAS 1761-61-1 achieves near-quantitative yield under mild, solvent-efficient conditions, highlighting advancements in sustainable chemistry .
- Cross-Coupling Utility : CAS 1046861-20-4’s boronic acid group enables its use in Suzuki reactions, a cornerstone of medicinal chemistry .
Functional and Application-Based Comparison
| Compound | Primary Applications | Limitations |
|---|---|---|
| CAS 918538-05-3 | Pharmaceutical intermediates (e.g., kinase inhibitors) | Poor solubility limits bioavailability |
| CAS 1046861-20-4 | Suzuki-Miyaura coupling reagents | Sensitivity to moisture and oxygen |
| CAS 1761-61-1 | Organic synthesis; materials science | Limited data on long-term stability |
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